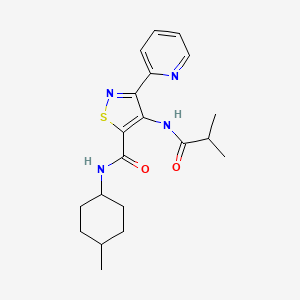
4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality 4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Derivatives : A study on the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound , discusses the synthesis and characterization of such compounds. This includes techniques such as elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014).
Biological Activities
- Cytotoxicity Studies : Research involving compounds similar to 4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide focuses on their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential use in cancer research (Hassan, Hafez, & Osman, 2014).
Insecticidal Applications
- Insecticidal Potential : A study on sulfonamide thiazole derivatives, which shares some structural similarity with the compound, explores their use as insecticidal agents. It discusses the toxicological and biological impacts of these compounds against the cotton leafworm, Spodoptera littoralis, under laboratory conditions (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Antimicrobial Applications
- Antimicrobial Properties : Research on new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety indicates their potential antimicrobial activities. This could suggest similar applications for 4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antitumor Activities
- Antitumor Efficacy : The synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers revealed that these compounds exhibited significant antitumor activity against Ehrlich ascites carcinoma cell EACC cell line, which could be relevant for the compound (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Antibacterial Applications
- Antibacterial Effects : A study on heterocyclic synthesis with thiophene-2-carboxamide, a compound structurally related to 4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide, explored its application as antibiotics and against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Antiprotozoal Drugs
- Trypanocidal Activity : Research on quaternary 2-phenylimidazo[1,2-a]pyridinum salts, which are structurally related, showed significant antiparasitic activity, particularly against Trypanosoma rhodesiense in mice (Sundberg, Dahlhausen, Manikumar, Mavunkel, Biswas, Srinivasan, Musallam, Reid, & Ager, 1990).
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-12(2)19(25)23-17-16(15-6-4-5-11-21-15)24-27-18(17)20(26)22-14-9-7-13(3)8-10-14/h4-6,11-14H,7-10H2,1-3H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBAMDLEMPMBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

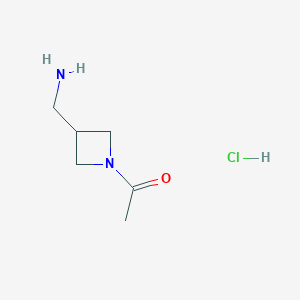
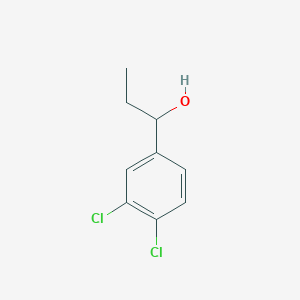
![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
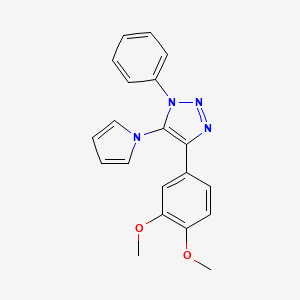
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
![2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride](/img/structure/B2757497.png)
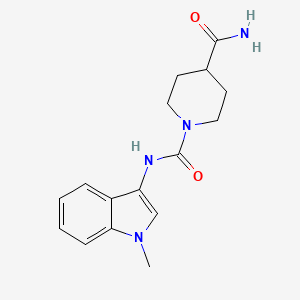
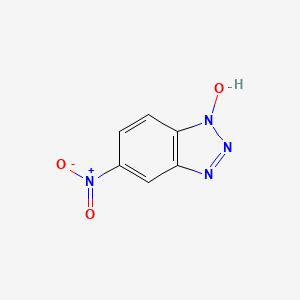
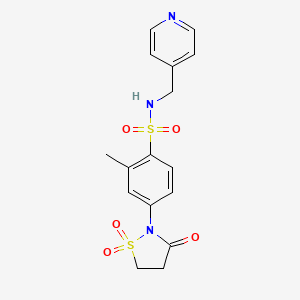
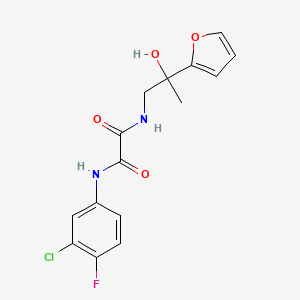
![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)
![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)

![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)